molecular formula C21H19BrN2O B3482909 6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE

6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B3482909
M. Wt: 395.3 g/mol
InChI Key: QEGFQCWJMANKSB-UHFFFAOYSA-N
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Description

6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a 3-methylphenyl group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Friedel-Crafts Acylation: Attachment of the 3-methylphenyl group at the 2nd position using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Amidation: Introduction of the pyrrolidine-1-carbonyl group at the 4th position through an amidation reaction using pyrrolidine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural features.

    Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine-1-carbonyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups, resulting in different biological activities.

    6-Bromoquinoline: Lacks the 3-methylphenyl and pyrrolidine-1-carbonyl groups, leading to different reactivity and applications.

    4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the bromine and 3-methylphenyl groups, affecting its chemical properties and uses.

Uniqueness

6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the pyrrolidine-1-carbonyl group contributes to its binding affinity in biological systems.

Properties

IUPAC Name

[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O/c1-14-5-4-6-15(11-14)20-13-18(21(25)24-9-2-3-10-24)17-12-16(22)7-8-19(17)23-20/h4-8,11-13H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGFQCWJMANKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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